REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6](=[O:16])[C:7]=1[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[O:17]=[CH:18][C@@H:19]([C@H:21]([C@@H:23]([CH2:25][OH:26])[OH:24])[OH:22])[OH:20].[CH3:27][C:28]([CH3:30])=[O:29]>ClCCl.C(OCC)C>[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6](=[O:16])[C:7]=1[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[O:17]=[CH:18][C@@H:19]([C@H:21]([C@@H:23]([CH2:25][OH:26])[OH:24])[OH:22])[OH:20].[CH3:27][C:28]([CH3:30])=[O:29].[CH3:2][C:7]([CH3:6])=[O:8] |f:1.2,3.4,6.7.8|
|
Name
|
5-amino-5-desoxy-mono-acetone xylose
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.87 g
|
Type
|
reactant
|
Smiles
|
CC=1NC=CC(C1OCC1=CC=CC=C1)=O
|
Name
|
mono-acetone xylose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)CO.CC(=O)C
|
Name
|
dichloromethane ethyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is isolated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC=CC(C1OCC1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)CO.CC(=O)C.CC(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |